molecular formula C61H98O6 B10819096 1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol

1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol

Cat. No.: B10819096
M. Wt: 927.4 g/mol
InChI Key: KSBSKDMSEOGMAS-APAZJQJQSA-N
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Description

1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol is a triacylglycerol that contains linoleic acid at the sn-1 and sn-3 positions and docosahexaenoic acid at the sn-2 position . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol typically involves the esterification of glycerol with linoleic acid and docosahexaenoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of enzymatic methods to achieve higher specificity and yield. Lipase enzymes are commonly used to catalyze the esterification reaction, allowing for the selective attachment of fatty acids to the glycerol backbone. This method is preferred for its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol involves its incorporation into cellular membranes, where it influences membrane fluidity and function. The docosahexaenoic acid component is known to interact with various molecular targets, including ion channels and receptors, modulating their activity and contributing to the compound’s biological effects .

Properties

Molecular Formula

C61H98O6

Molecular Weight

927.4 g/mol

IUPAC Name

1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate

InChI

InChI=1S/C61H98O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-37-40-43-46-49-52-55-61(64)67-58(56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2)57-66-60(63)54-51-48-45-42-39-36-33-27-24-21-18-15-12-9-6-3/h17-18,20-21,26-34,37,40,43,46,49,52,55,58H,4-16,19,22-25,35-36,38-39,41-42,44-45,47-48,50-51,53-54,56-57H2,1-3H3/b20-17-,21-18-,29-28+,31-30+,32-26-,33-27-,37-34+,43-40+,49-46+,55-52+

InChI Key

KSBSKDMSEOGMAS-APAZJQJQSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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